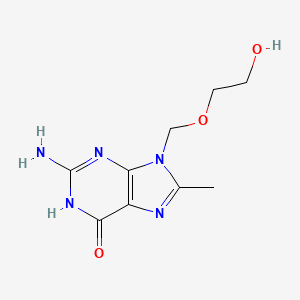
2,5,8-Trimethoxy-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8-Trimethoxy-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of three methoxy groups and a methyl group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethoxy-4-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-methylquinoline and methoxy-substituted benzaldehydes.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the quinoline ring structure.
Methoxylation: Finally, the compound is methoxylated using methanol and a strong base, such as sodium methoxide, to introduce the methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trimethoxy-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
2,5,8-Trimethoxy-4-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer drugs.
Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and metabolic pathways.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,5,8-Trimethoxy-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the quinoline ring structure allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimalarial or anticancer activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the methoxy groups, resulting in different chemical properties and applications.
2,5-Dimethoxy-4-methylquinoline: Similar structure but with fewer methoxy groups, leading to variations in reactivity and biological activity.
8-Methoxyquinoline:
Uniqueness
2,5,8-Trimethoxy-4-methylquinoline is unique due to the presence of three methoxy groups, which enhance its solubility, reactivity, and potential for forming hydrogen bonds. These properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
66570-51-2 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2,5,8-trimethoxy-4-methylquinoline |
InChI |
InChI=1S/C13H15NO3/c1-8-7-11(17-4)14-13-10(16-3)6-5-9(15-2)12(8)13/h5-7H,1-4H3 |
InChI Key |
HDPXPRUSNDOEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


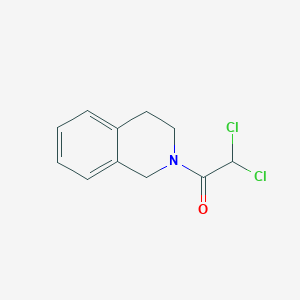
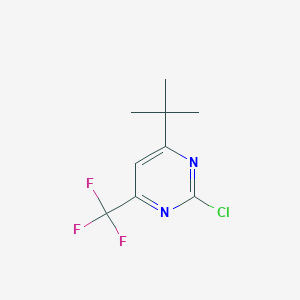

![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide](/img/structure/B11872836.png)
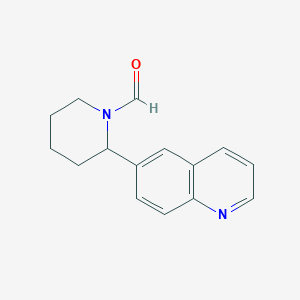
![6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)
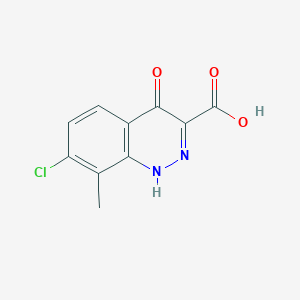
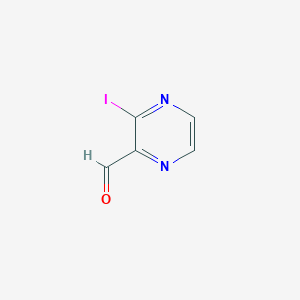
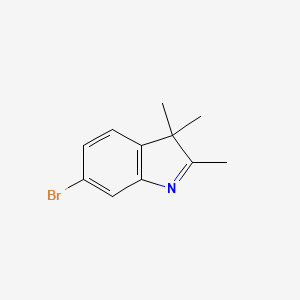
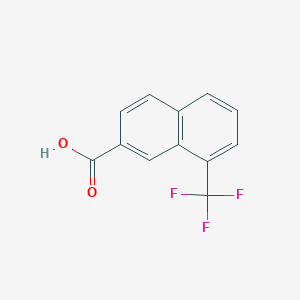
![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
